![molecular formula C15H14FN3O3S B2815700 2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide CAS No. 2415473-00-4](/img/structure/B2815700.png)
2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific research community due to its potential application in the field of drug discovery. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide involves the inhibition of specific enzymes and receptors. For example, it has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or receptor that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, which can be beneficial in the treatment of glaucoma. Inhibition of aldose reductase can prevent the accumulation of sorbitol, which is implicated in the development of diabetic complications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide in lab experiments include its high potency and selectivity for specific enzymes and receptors. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research and development of 2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Exploration of its potential application in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Investigation of its potential as a lead compound for the development of new drugs with improved potency and selectivity.
5. Study of its mechanism of action at the molecular level to better understand its inhibitory activity.
In conclusion, this compound is a chemical compound that has shown promising results in the field of drug discovery. Its synthesis method, mechanism of action, and physiological effects have been studied extensively, and its potential application in the treatment of various diseases has been explored. While there are limitations to its use in lab experiments, there are several future directions for further research and development of this compound.
Méthodes De Synthèse
The synthesis of 2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide has been achieved using various methods. One of the commonly used methods involves the reaction of 2-fluorobenzenesulfonyl chloride with 5-(2-methylpyrazol-3-yl)furfural in the presence of a base. The resulting product is then treated with ammonia to obtain the final compound. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide has been studied extensively for its potential application in drug discovery. It has been found to exhibit inhibitory activity against various enzymes and receptors, including carbonic anhydrase and aldose reductase. This compound has also shown promising results in the treatment of diabetes, cancer, and other diseases.
Propriétés
IUPAC Name |
2-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-19-13(8-9-17-19)14-7-6-11(22-14)10-18-23(20,21)15-5-3-2-4-12(15)16/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOVJANFFNPHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid](/img/structure/B2815617.png)
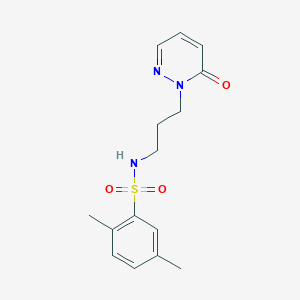
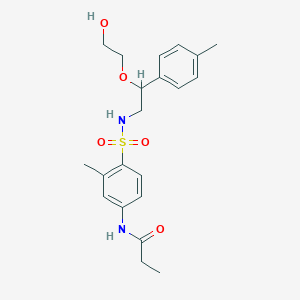
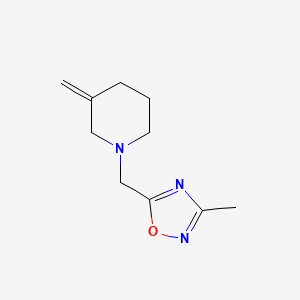
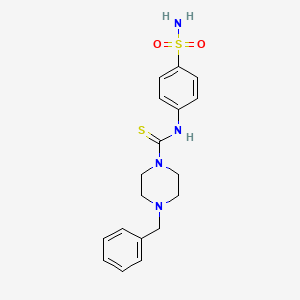

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2815626.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3,3-dimethylbutan-1-one](/img/structure/B2815630.png)
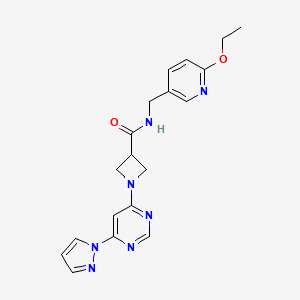
![6-(4-Ethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815634.png)
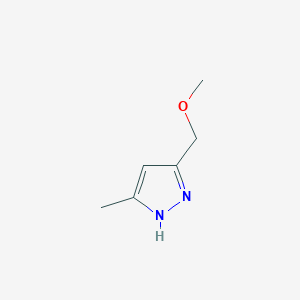

![3,6-dichloro-N-methyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2815638.png)